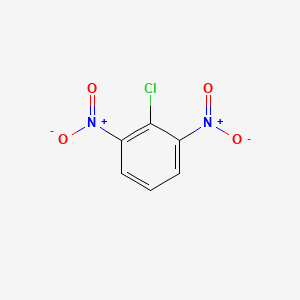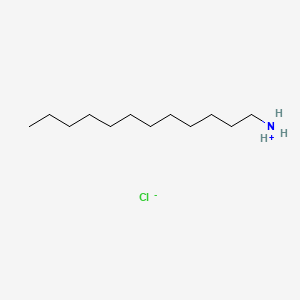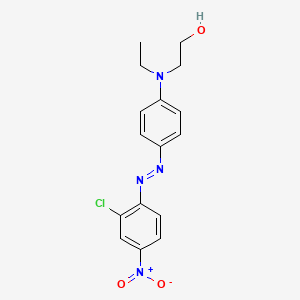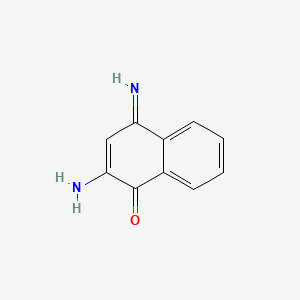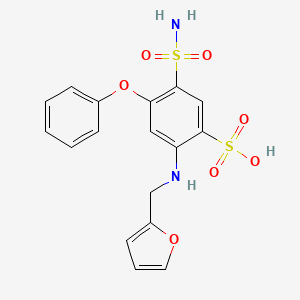![molecular formula C12H19NO8 B1198969 1-[2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyrrolidine-2,5-dione CAS No. 77249-81-1](/img/structure/B1198969.png)
1-[2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyrrolidine-2,5-dione involves the reaction of a cyclic ketone indoxyl acceptor with a glycosyl trichloroacetimidate donor to produce an enol glycoside. This process is followed by the use of a 4,6-O-di-tert-butylsilylene-protected galactosyl donor to complete the synthesis . The reaction conditions typically require the presence of an acid catalyst to facilitate the formation of the glycosidic bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. High-pressure homogenization and ultrasonication are commonly employed to ensure the efficient mixing of reactants and the formation of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyrrolidine-2,5-dione undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Major Products
The major product formed from the hydrolysis of this compound is an indigoid dye, which is insoluble in water and provides a visual indication of β-galactosidase activity .
Wissenschaftliche Forschungsanwendungen
1-[2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyrrolidine-2,5-dione is extensively used in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-[2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyrrolidine-2,5-dione involves its hydrolysis by β-galactosidase, which releases a sugar moiety and a free indoxyl. The free indoxyl then undergoes oxidation and dimerization to form an indigoid dye. This process provides a visual indication of β-galactosidase activity, making it a valuable tool in various diagnostic and research applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside): Another chromogenic substrate used for detecting β-galactosidase activity.
Salmon-gal (6-chloro-3-indolyl-β-D-galactopyranoside): Similar to 1-[2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyrrolidine-2,5-dione but produces a reddish-pink precipitate.
Uniqueness
This compound is unique in its ability to produce a colored precipitate upon enzymatic hydrolysis, which is highly sensitive and specific for detecting β-galactosidase activity. Its sensitivity and specificity make it a preferred choice for histochemical staining and diagnostic applications .
Eigenschaften
CAS-Nummer |
77249-81-1 |
|---|---|
Molekularformel |
C12H19NO8 |
Molekulargewicht |
305.28 g/mol |
IUPAC-Name |
1-[2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H19NO8/c14-5-6-9(17)10(18)11(19)12(21-6)20-4-3-13-7(15)1-2-8(13)16/h6,9-12,14,17-19H,1-5H2/t6-,9+,10+,11-,12-/m1/s1 |
InChI-Schlüssel |
LDAYZFHHTYMQDM-LTVFLDSHSA-N |
SMILES |
C1CC(=O)N(C1=O)CCOC2C(C(C(C(O2)CO)O)O)O |
Isomerische SMILES |
C1CC(=O)N(C1=O)CCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
Kanonische SMILES |
C1CC(=O)N(C1=O)CCOC2C(C(C(C(O2)CO)O)O)O |
Synonyme |
N-ethylsuccinimide-beta-galactoside NES-GAL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


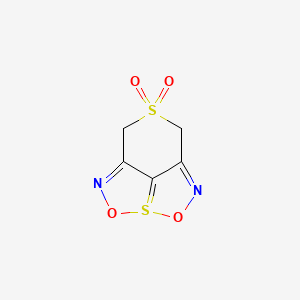
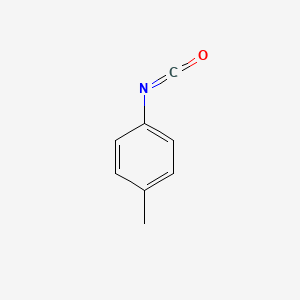
![(2S)-[(2S)-[(2R)-Amino-3-mercapto]-propylamino-(3S)-methyl]pentyloxy-3-phenylpropionyl-methionine Sulfone Isopropyl Ester Bis Hydrchloride](/img/structure/B1198890.png)
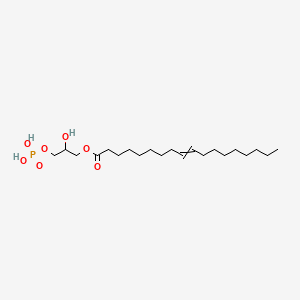
![[18-(Methoxymethyl)-1,5-dimethyl-6,11,16-trioxo-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-trien-3-yl] acetate](/img/structure/B1198893.png)

